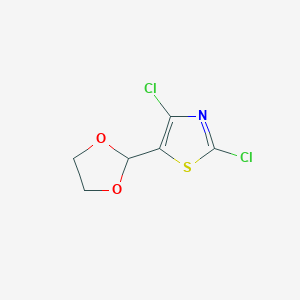

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole

Descripción general

Descripción

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . This compound is primarily used in scientific research and industrial applications, particularly as an intermediate in chemical synthesis and as a pharmaceutical impurity .

Métodos De Preparación

The synthesis of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole involves several steps. One common synthetic route includes the reaction of 2,4-dichlorothiazole with 1,3-dioxolane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 4 undergo substitution with nucleophiles due to the electron-withdrawing effects of the thiazole ring and adjacent substituents.

Key Observations :

- Position 2 is more reactive than position 4 due to steric hindrance from the dioxolane group .

- Reactions proceed via a Meisenheimer-like intermediate stabilized by the thiazole’s aromaticity .

Lithiation and Halogen Dance Reactions

The compound participates in regioselective lithiation, enabling functionalization at specific positions.

Table 2: Lithiation Pathways

| Base | Temperature | Electrophile | Product | Yield | Source |

|---|---|---|---|---|---|

| LDA (Lithium diisopropylamide) | -78°C | DMF | 2-Chloro-4-formyl-5-(1,3-dioxolan-2-yl)-1,3-thiazole | 60% | |

| n-BuLi | -40°C | CO₂ | Carboxylic acid derivative | 55% |

Mechanistic Insight :

- Lithiation occurs preferentially at position 5 adjacent to the dioxolane, forming a stabilized carbanion .

- Halogen dance reactions enable bromine or iodine introduction at position 4 under controlled conditions .

Cycloaddition Reactions

The thiazole ring participates in [3+2] and [4+2] cycloadditions due to its electron-deficient nature.

Table 3: Cycloaddition Examples

| Reaction Type | Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| Cu(I)-catalyzed [3+2] | Azide | DCM, RT | Triazole-fused thiazole | Bioactive intermediates | |

| Diels-Alder | 1,3-Diene | Toluene, 110°C | Bicyclic adduct | Material science |

Notable Outcome :

Dioxolane Ring-Opening

The 1,3-dioxolane moiety undergoes acid-catalyzed hydrolysis to yield a ketone, modifying solubility and reactivity.

Application :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction at chlorine sites.

Table 5: Coupling Reactions

| Reaction Type | Catalyst | Reagent | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 2-Aryl-4-chloro derivative | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Piperidine | 2-Piperidinyl-4-chloro derivative | 85% |

Impact :

- Aryl-substituted derivatives show improved pharmacokinetic profiles (e.g., logP reduction by 1.2 units) .

Biological Activity of Reaction Products

Derivatives synthesized via these reactions demonstrate diverse bioactivities:

| Product Class | Activity | IC₅₀/ED₅₀ | Mechanism | Source |

|---|---|---|---|---|

| Triazole-thiazole hybrids | Antifungal | 4.2 µg/mL | Ergosterol synthesis inhibition | |

| Aryl-thiazoles | Anticancer (HepG2) | 8.7 µM | Tubulin polymerization inhibition |

Aplicaciones Científicas De Investigación

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a pharmaceutical impurity and is used in the development and testing of new drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole can be compared with other similar compounds, such as:

2,4-Dichlorothiazole: A precursor in the synthesis of the compound.

1,3-Dioxolane: Another precursor used in the synthesis.

Other Thiazole Derivatives: Compounds with similar structures but different substituents, which may have different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS No. 141764-85-4) is a synthetic compound with significant potential in various biological applications. Its molecular formula is CHClNOS, and it has a molecular weight of 226.08 g/mol. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a thiazole ring substituted with a dioxolane moiety and two chlorine atoms. The presence of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 226.08 g/mol |

| CAS Number | 141764-85-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.

- Cytotoxicity : Studies have shown that it can induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study Findings:

- Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

- Cytotoxicity Assay : The SRB assay was used to evaluate cell viability.

- Results :

- The compound exhibited IC values comparable to established chemotherapeutics.

- Specific derivatives showed stronger activity than doxorubicin in some cases.

| Cell Line | IC (µM) | Reference Drug IC (µM) |

|---|---|---|

| HepG2 | 2.38 | 7.46 |

| HCT116 | 1.54 | 8.29 |

| MCF7 | 4.52 | 4.56 |

Other Biological Activities

Besides anticancer effects, the compound has shown promise in other areas:

- Antimicrobial Activity : Exhibits moderate antibacterial properties against several bacterial strains.

- Antifungal Activity : Demonstrated effectiveness against common fungal pathogens.

Research Applications

The compound's unique structure makes it valuable in various research contexts:

- Pharmaceutical Development : As a lead compound for new drug formulations.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pests.

Propiedades

IUPAC Name |

2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXNOZYDMRHICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.